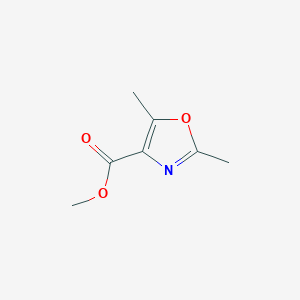

![molecular formula C10H12N2O B3031895 2-[(Pyrrolidin-1-yl)carbonyl]pyridine CAS No. 83728-66-9](/img/structure/B3031895.png)

2-[(Pyrrolidin-1-yl)carbonyl]pyridine

Overview

Description

Molecular Structure Analysis

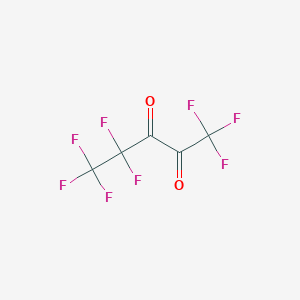

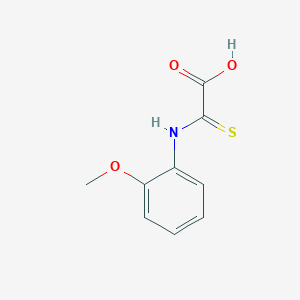

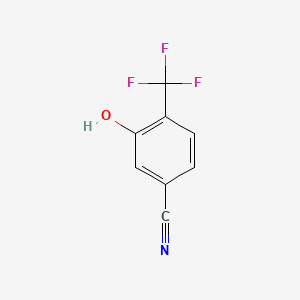

The compound consists of a pyridine ring fused with a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule, and its sp3-hybridization allows efficient exploration of the pharmacophore space. The non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) enhances three-dimensional coverage .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Studies :

- Novel optically active 2-(pyrazol-1-yl)pyridines have been synthesized using a chiral 1,3-diketone route, showing potential as chiral N,N-donating ligands (Kowalczyk & Skarżewski, 2005).

- Studies on 2,6-bis(pyrazolyl)pyridines and related ligands have highlighted their applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Microbiological Activity :

- Research on the synthesis and microbiological activity of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives has found significant bacteriostatic and antituberculosis activity in some compounds (Miszke et al., 2008).

Antibacterial Activity :

- A study on the synthesis and antibacterial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives revealed that these compounds have potent antimicrobial activity against various aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).

Catalytic Applications :

- (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine has been shown to be an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes (Singh et al., 2013).

Ligand Design for Metal Complexes :

- Research on the design of ligands based on 2,6-dipyrazolylpyridine derivatives for metal complexes has led to the synthesis of multifunctional spin-crossover switches, luminescent lanthanide compounds, and catalysts (Halcrow, 2014).

Electrochemical and Photophysical Studies :

- Investigations into the crystal structure of compounds like 4-(4'-diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile have provided insights into their non-linear optical properties and potential applications (Palani et al., 2004).

Future Directions

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives have been characterized by their target selectivity

Mode of Action

The pyrrolidine ring is known for its stereogenicity, which can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence various biological activities .

Result of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence the biological profile of drug candidates .

Properties

IUPAC Name |

pyridin-2-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSBDPSFOBQHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514807 | |

| Record name | (Pyridin-2-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83728-66-9 | |

| Record name | (Pyridin-2-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

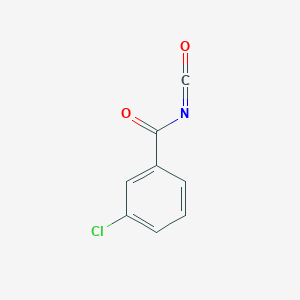

![1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole](/img/structure/B3031824.png)